2-Bromo-4-ethoxypyridine
Overview
Description
2-Bromo-4-ethoxypyridine: is an organic compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and an ethoxy group, respectively. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-ethoxypyridine can be synthesized through several methods. One common method involves the bromination of 4-ethoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it into an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Coupling Reactions: Biaryl or styrene derivatives.
Oxidation and Reduction: Aldehydes, carboxylic acids, or alcohols.
Scientific Research Applications
2-Bromo-4-ethoxypyridine is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for substitution reactions. The ethoxy group at the 4-position can undergo various transformations, contributing to the compound’s versatility in chemical syntheses .
Comparison with Similar Compounds
2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-ethoxypyridine: Similar structure but with a chlorine atom instead of a bromine atom.
4-Ethoxypyridine: Lacks the bromine atom at the 2-position.
Uniqueness: 2-Bromo-4-ethoxypyridine is unique due to the combination of the bromine atom and the ethoxy group, which imparts distinct reactivity and properties. This combination allows for selective reactions and the formation of diverse products, making it valuable in various chemical syntheses and research applications .
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRTLFFJPCFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864748 | |
Record name | 2-Bromo-4-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.